N'-allyl-N,N-dicyclohexylthiourea

Description

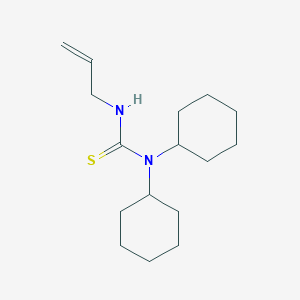

N'-Allyl-N,N-dicyclohexylthiourea is a substituted thiourea derivative characterized by two cyclohexyl groups attached to the nitrogen atoms (N,N) and an allyl group (-CH₂-CH=CH₂) at the N' position. Thioureas are organosulfur compounds with the general formula (R₁R₂N)(R₃R₄N)C=S, where substituents (R₁–R₄) significantly influence their chemical, physical, and biological properties.

Properties

IUPAC Name |

1,1-dicyclohexyl-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2S/c1-2-13-17-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2,14-15H,1,3-13H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWPRZGBRIJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N(C1CCCCC1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Features

Table 1: Structural Comparison of Selected Thioureas

| Compound Name | Substituents (R₁, R₂, R₃, R₄) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N'-Allyl-N,N-dicyclohexylthiourea | Cyclohexyl, Cyclohexyl, Allyl, H | ~252.4 (estimated) | Bulky cyclohexyl groups; allyl π-bond system |

| N,N'-Dicyclohexylthiourea | Cyclohexyl, Cyclohexyl, H, H | 240.41 | Symmetrical cyclohexyl groups; planar S=C-N |

| N,N'-Dimethylthiourea | Methyl, Methyl, H, H | 104.17 | Small substituents; high solubility |

| N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea | Cyclohexyl, 4-nitrobenzoyl, H, H | 331.42 | Electron-withdrawing nitro group; aromatic ring |

| N-Allyl-N'-(2-hydroxyethyl)thiourea | Allyl, 2-hydroxyethyl, H, H | 160.24 | Hydrophilic hydroxyethyl group; allyl moiety |

- Key Observations: Cyclohexyl Groups: The presence of cyclohexyl groups in N,N-dicyclohexylthiourea and its allyl derivative increases steric hindrance, reducing reactivity but enhancing stability and metal-binding selectivity . Electron-Withdrawing Groups: Derivatives like N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea exhibit enhanced acidity due to nitro groups, favoring hydrogen-bonding interactions in crystal lattices .

Physical Properties and Stability

- Melting Points: N,N'-Dicyclohexylthiourea: 33°C . N-Allyl-N'-(2-hydroxyethyl)thiourea: Not reported, but likely lower due to smaller substituents.

- Solubility : Bulky cyclohexyl groups reduce water solubility compared to dimethyl or hydroxyethyl derivatives.

- Thermal Stability : Allyl-containing thioureas may decompose at lower temperatures due to the reactive double bond.

Q & A

Basic: What synthetic routes are recommended for N'-allyl-N,N-dicyclohexylthiourea, and how is structural confirmation achieved?

Methodological Answer:

The synthesis typically involves reacting allylamine with cyclohexyl isothiocyanate in anhydrous conditions. A common protocol includes:

- Dissolving allylamine (1.0 equiv) in dry dichloromethane under nitrogen.

- Adding cyclohexyl isothiocyanate (1.1 equiv) dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Structural confirmation employs:

- FT-IR spectroscopy : Detection of C=S stretching (~1250–1350 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- ¹H/¹³C NMR : Allyl protons (δ ~4.8–5.8 ppm) and cyclohexyl carbons (δ ~25–35 ppm) .

- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ for C₁₃H₂₄N₂S: 240.41 g/mol vs. experimental) .

Basic: What key physicochemical properties influence experimental handling of this compound?

Methodological Answer:

Critical properties include:

- Melting point : ~33°C (similar to N,N'-dicyclohexylthiourea analogs), requiring storage below 25°C to prevent degradation .

- Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays.

- Hygroscopicity : Non-hygroscopic, but moisture-sensitive functional groups (C=S) necessitate anhydrous handling .

Advanced: How does the allyl substituent modulate biological activity compared to alkyl/aryl groups in thioureas?

Methodional Answer:

The allyl group enhances:

- Lipophilicity : Increased LogP compared to methyl groups, improving membrane permeability (e.g., allyl derivatives show 2–3× higher cellular uptake in MCF-7 cytotoxicity assays) .

- Reactivity : Allyl’s π-electrons enable Michael addition or radical reactions, facilitating covalent binding to thiol-containing biomolecules .

- Conformational flexibility : Allyl’s rotational freedom allows optimal positioning in enzyme active sites (e.g., kinase inhibition assays show IC₅₀ values <10 μM for allyl derivatives vs. >50 μM for cyclohexyl analogs) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts) for thiourea derivatives?

Methodological Answer:

Contradictions arise from tautomerism (thione-thiol equilibrium) or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Monitor shifts at 25°C vs. −40°C to identify dynamic processes.

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination (e.g., bond length analysis of C=S vs. C-SH) .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Allyl derivatives show instability at pH <3 due to protonation-induced hydrolysis .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min. Most thioureas decompose above 200°C, but allyl groups may reduce thermal stability by 20–30°C .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor C=S bond integrity via IR .

Advanced: What in vitro models are suitable for evaluating bioactivity, and how to interpret cytotoxicity data?

Methodological Answer:

- Cancer Cell Lines : Use MCF-7 (breast) or A549 (lung) cells with MTT assays. IC₅₀ values <20 μM suggest therapeutic potential .

- Microbial Strains : Test against S. aureus (Gram+) and E. coli (Gram−) via broth microdilution. MIC ≤50 μg/mL indicates antibacterial activity .

- Data Interpretation :

- Selectivity Index (SI) : Ratio of IC₅₀ in normal (e.g., HEK293) vs. cancer cells. SI >3 indicates specificity.

- Dose-Response Curves : Fit data to Hill equation to assess cooperativity (Hill coefficient >1 suggests multi-target binding) .

Advanced: How to analyze structure-activity relationships (SAR) for thiourea derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G**) to correlate electronic properties (e.g., HOMO-LUMO gap) with activity. Lower gaps (~4–5 eV) correlate with enhanced bioactivity .

- Molecular Docking : Dock into target proteins (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina. Allyl derivatives show stronger hydrogen bonding (ΔG ≈ −9 kcal/mol vs. −7 kcal/mol for methyl analogs) .

- Comparative SAR Tables : Tabulate substituent effects (e.g., EC₅₀ for allyl vs. phenyl groups in antifungal assays) .

Advanced: What are the degradation pathways of this compound in environmental systems?

Methodological Answer:

- Hydrolysis : Dominant in aqueous media, forming cyclohexylamine and allyl isothiocyanate. Monitor via LC-MS (negative ion mode for [M−H]⁻ ions) .

- Photolysis : UV exposure generates sulfonic acid derivatives. Use high-resolution mass spectrometry (HRMS) to identify fragments (e.g., m/z 96.9604 for SO₃⁻) .

- Microbial Degradation : Incubate with soil microbiota (OECD 301B test). Thioureas typically show 50% degradation in 28 days under aerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.